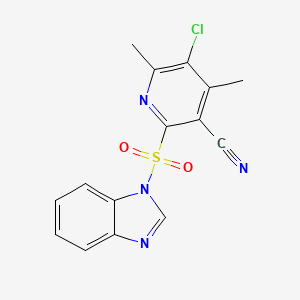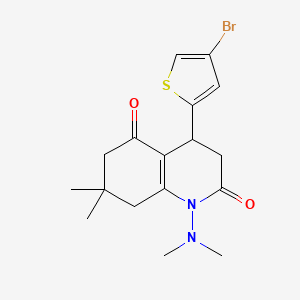
2-(1H-benzimidazol-1-ylsulfonyl)-5-chloro-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound that features a benzimidazole moiety fused with a pyridyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions . The resulting benzimidazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group . The final step involves the coupling of the sulfonylated benzimidazole with a chlorinated pyridyl cyanide derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated purification systems can help in isolating the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity, while the pyridyl cyanide group can interact with other molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share structural similarities.
Pyridyl cyanide derivatives: Compounds like 2-chloropyridine-3-carbonitrile and 4-cyanopyridine.
Uniqueness
2-(1H-1,3-BENZIMIDAZOL-1-YLSULFONYL)-5-CHLORO-4,6-DIMETHYL-3-PYRIDYL CYANIDE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both benzimidazole and pyridyl cyanide moieties allows for diverse applications in various fields .
Properties
Molecular Formula |
C15H11ClN4O2S |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(benzimidazol-1-ylsulfonyl)-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN4O2S/c1-9-11(7-17)15(19-10(2)14(9)16)23(21,22)20-8-18-12-5-3-4-6-13(12)20/h3-6,8H,1-2H3 |
InChI Key |
LUUQTOODWARJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11062252.png)
![6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062258.png)
![4-{4-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11062265.png)
![3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11062272.png)
![(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(4-chlorophenyl)methanone](/img/structure/B11062273.png)

![13,15-diamino-11-(2-chlorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile](/img/structure/B11062280.png)
![6,6-dimethyl-9-(thiophen-2-yl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11062282.png)

![1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11062303.png)

![2-(diethylamino)ethyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11062322.png)
![N-(4-ethylphenyl)-2-[1-(3-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11062330.png)
![6-methyl-4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11062341.png)
